methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate
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Overview
Description
Methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate is not fully understood. However, it is believed to function by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth, inflammation, and bacterial infection.
Biochemical and Physiological Effects:
Methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation in animal models, and exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that it can be challenging to obtain in large quantities, which may restrict its use in certain experiments.
Future Directions
There are several future directions for the research and development of methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Another direction is to explore its use as a tool in chemical and biological research, such as in the development of new drugs and the study of enzyme activity and signaling pathways.
Conclusion:
In conclusion, methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate is a chemical compound that has shown promising results in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of research.
Synthesis Methods
The synthesis of methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate involves the reaction of 2-amino-5-cyanopyridine with 2-methoxybenzaldehyde and phenylacetic acid in the presence of thionyl chloride, followed by the addition of methyl mercaptan. This process results in the formation of a yellow crystalline powder that is highly pure and stable.
Scientific Research Applications
Methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate has been extensively studied for its potential applications in various fields of research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
methyl 2-[3-cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-20-11-7-6-10-16(20)17-12-19(15-8-4-3-5-9-15)24-22(18(17)13-23)28-14-21(25)27-2/h3-12H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFYFPGATSAJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate |
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